molecular formula C21H19ClN6 B2835188 N-(4-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946218-33-3

N-(4-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2835188
CAS No.: 946218-33-3
M. Wt: 390.88
InChI Key: CYSLSGBAGACZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . This compound is a derivative of pyrrolo[2,3-d]pyrimidine, which is known to exhibit various biological activities .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including “this compound”, often involves the reaction of chalcone with guanidine hydrochloride . The reaction can be carried out under both conventional and green conditions .


Molecular Structure Analysis

The molecular structure of this compound, like other pyrimidines, includes a six-membered ring with two nitrogen atoms . The compound also contains aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .

Scientific Research Applications

Antimycobacterial Activity

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. The design and synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amines demonstrated significant in vitro growth inhibition of M. tuberculosis, low hERG liability, and good stabilities in mouse/human liver microsomes, indicating their potential as M.tb inhibitors (Sutherland et al., 2022).

Anticancer Activity

Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their anti-proliferative activities against human colon carcinoma (HCT-116) and breast carcinoma (MCF-7) cell lines. Some compounds exhibited potent anti-proliferative and CDK9 inhibitory activities, demonstrating their potential as anticancer agents (Lukasik et al., 2012).

Histone Demethylase Inhibition

N-substituted pyrazolopyrimidine derivatives have been discovered as potent inhibitors of JmjC histone N-methyl lysine demethylases (KDM), specifically targeting the KDM4 and KDM5 subfamilies. These inhibitors show selectivity, cellular permeability, and the ability to inhibit histone demethylation, highlighting their utility in modulating epigenetic states (Bavetsias et al., 2016).

Antiviral Activity

A study on 3-methyl-1,5-diphenyl-1H-pyrazole derivatives reported the synthesis and in vitro evaluation of their antiviral activity against herpes simplex virus type-1. Selected compounds showed strong antiviral activity, indicating the therapeutic potential of pyrazole-based compounds in viral infections (Tantawy et al., 2012).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed significant in vitro antimicrobial and anticancer activity, surpassing that of the reference drug doxorubicin in some cases. This research underscores the potential of pyrazole and pyrazolopyrimidine derivatives in developing new therapeutic agents for microbial infections and cancer (Hafez et al., 2016).

Properties

IUPAC Name

N-(4-chlorophenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6/c22-15-8-10-16(11-9-15)24-19-18-14-23-28(17-6-2-1-3-7-17)20(18)26-21(25-19)27-12-4-5-13-27/h1-3,6-11,14H,4-5,12-13H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSLSGBAGACZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.